Episilvestrol

Overview

Description

Synthesis Analysis

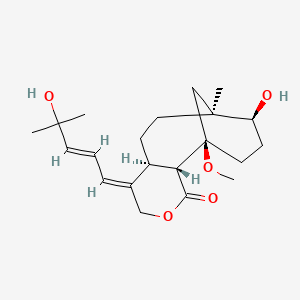

The total synthesis of episilvestrol has been accomplished through several innovative strategies, reflecting its complex molecular architecture. One approach described the oxidative rearrangement of a protected d-glucose derivative, leading to the formation of a 1,4-dioxane moiety, a key feature of this compound's structure. This synthesis route also involved a highly stereoselective Mitsunobu coupling and a photochemical [3+2]-cycloaddition, highlighting the challenges in constructing its intricate molecular framework (Adams et al., 2009).

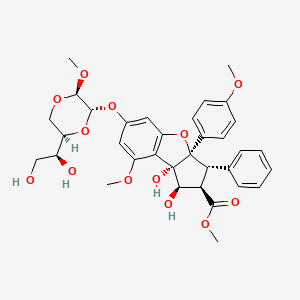

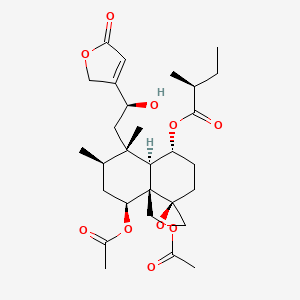

Molecular Structure Analysis

The molecular structure of this compound features an elaborate 1,4-dioxane ring coupled with a cyclopentabenzofuran core, a configuration that is pivotal for its biological activity. Its stereochemistry, especially the configuration at specific carbon centers, plays a critical role in its interaction with biological targets. Studies have shown that variations in these configurations can significantly affect this compound's cytotoxicity, underscoring the importance of precise structural elucidation (Chambers et al., 2012).

Chemical Reactions and Properties

This compound acts as a potent inhibitor of protein synthesis by selectively binding to eukaryotic initiation factors eIF4AI/II, demonstrating a remarkable selectivity profile. This selective interaction disrupts the normal function of these proteins, leading to the inhibition of cancer cell growth and proliferation. The synthesis of biotinylated this compound has further allowed for the detailed study of its binding properties, confirming its specific target within the cell (Chambers et al., 2013).

Physical Properties Analysis

While detailed reports on the physical properties of this compound are limited, its solubility, stability, and membrane permeability are critical for its pharmacokinetic profile. Research efforts have been directed towards modifying the this compound molecule to improve these properties, ensuring more efficient drug delivery and bioavailability in potential therapeutic applications.

Chemical Properties Analysis

This compound and its analogues exhibit potent cytotoxic activities against a range of cancer cell lines, with the biological activity largely attributed to its unique chemical structure. Modifications of the this compound scaffold, aiming to simplify the molecule while retaining or enhancing its biological activity, have led to the development of analogues with promising cytotoxic profiles. These efforts not only provide insights into the structure-activity relationship of this compound but also contribute to the development of new anticancer agents (Hawkins et al., 2014).

Scientific Research Applications

Selectivity in Cancer Treatment

Episilvestrol, alongside silvestrol, has been identified as a protein synthesis inhibitor with potential applications in cancer treatment. Specifically, these compounds have shown efficacy in mouse models of cancer. Remarkably, they exhibit high selectivity by binding only to eukaryotic initiation factors eIF4AI/II, which are critical in protein synthesis. This selectivity positions this compound as a promising chemotherapeutic agent (Chambers et al., 2013).

Role in Anticancer Compound Synthesis

Australian chemists have achieved the chemical synthesis of this compound and silvestrol. These compounds are isolated from Aglaia species and play a significant role in developing potent anticancer treatments. The synthesis process, inspired by potential biosynthesis, provides an alternative source for further biological testing of these compounds (Piggott, 2007).

Potent Cytotoxic Activity

This compound, a rocaglate derivative, was isolated from Aglaia silvestris and demonstrated potent in vitro cytotoxic activity against several human cancer cell lines. Its structure, featuring an unusual dioxanyloxy unit, contributes to its effectiveness. Moreover, this compound was evaluated in vivo in models like the murine P-388 leukemia model, reinforcing its potential as an anticancer agent (Hwang et al., 2004).

Drug-Likeness and Cellular Translation Inhibition

Studies have been conducted to simplify the structure of this compound to improve its drug-likeness while retaining its biological activity. These simplified analogues maintain potent activity in biochemical and cellular translation assays, particularly against leukemia cell lines. This research indicates the potential for developing more effective and accessible forms of this compound-based treatments (Hawkins et al., 2014).

Impact on Nasopharyngeal Carcinoma Cells

Research has also been directed at understanding the impact of this compound on nasopharyngeal carcinoma (NPC) cells. The studies indicate that this compound can inhibit cell proliferation in NPC cells and shows synergistic effects when combined with cisplatin, a common chemotherapeutic drug. These findings suggest a potential role for this compound in alternative treatment strategies for NPC (Daker et al., 2016).

Mechanism of Action

Target of Action

Episilvestrol primarily targets the eukaryotic initiation factor 4A (eIF4A) . eIF4A is a crucial component of the eIF4F complex involved in the initiation of protein synthesis. By modulating the initiation of translation through eIF4A, this compound can inhibit protein synthesis .

Mode of Action

This compound interacts with its target, eIF4A, to inhibit the initiation of protein translation . This interaction disrupts the assembly of the eIF4F complex, thereby blocking the translation process. As a result, the synthesis of proteins, including those essential for cell survival and proliferation, is significantly reduced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the initiation of translation, this compound disrupts this pathway, leading to a decrease in the production of proteins. This can have downstream effects on various cellular processes that rely on these proteins, including cell growth and division .

Pharmacokinetics

This compound’s pharmacokinetics reveal that it has a relatively low oral bioavailability . This is due to the fact that this compound is a substrate of P-glycoprotein (Pgp), a multidrug resistance transporter . Pgp can efflux this compound out of cells, reducing its bioavailability. When administered intraperitoneally, this compound is approximately 100% bioavailable systemically .

Result of Action

The inhibition of protein synthesis by this compound leads to significant cytotoxic effects in cancer cells . It induces alterations in apoptosis and cell cycle-related genes, blocking the cell cycle at the G2/M phase . This results in the death of cancer cells and a reduction in tumor growth .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of multidrug resistance transporters like Pgp . Overexpression of Pgp can lead to resistance against this compound, as Pgp can efflux the drug out of cells, reducing its intracellular concentration and thereby its efficacy . Therefore, the cellular environment plays a crucial role in determining the action, efficacy, and stability of this compound .

Safety and Hazards

properties

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-JRPGFILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466766 | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697235-39-5 | |

| Record name | Episilvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

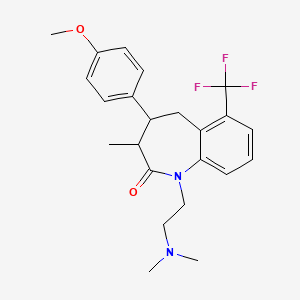

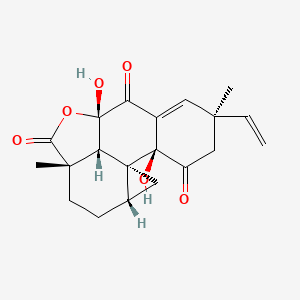

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)

![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)